molecular formula C27H36F2O6 B12779127 Flumethasone 17-valerate CAS No. 22194-28-1

Flumethasone 17-valerate

Cat. No.: B12779127
CAS No.: 22194-28-1
M. Wt: 494.6 g/mol
InChI Key: WVSXUIDOQJEBLB-MSIMIBAWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of flumethasone 17-valerate involves the esterification of flumethasone with valeric acid. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Flumethasone 17-valerate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield dehalogenated derivatives .

Scientific Research Applications

Flumethasone 17-valerate has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of corticosteroids and their derivatives.

    Biology: The compound is used in research to understand the mechanisms of inflammation and immune response.

    Medicine: this compound is extensively studied for its therapeutic effects in treating skin conditions and its potential side effects.

    Industry: It is used in the formulation of topical creams, ointments, and lotions for medical use

Comparison with Similar Compounds

Similar Compounds

  • Flurandrenolone
  • Triamcinolone
  • Betamethasone
  • Beclomethasone
  • Fluocinolone

Uniqueness

Flumethasone 17-valerate is unique due to its high potency and specific anti-inflammatory properties. It is 420 times as potent as cortisone in an animal model for anti-inflammatory activity . This makes it particularly effective in treating severe inflammatory skin conditions compared to other corticosteroids .

Properties

22194-28-1

Molecular Formula

C27H36F2O6

Molecular Weight

494.6 g/mol

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate

InChI

InChI=1S/C27H36F2O6/c1-5-6-7-23(34)35-27(22(33)14-30)15(2)10-17-18-12-20(28)19-11-16(31)8-9-24(19,3)26(18,29)21(32)13-25(17,27)4/h8-9,11,15,17-18,20-21,30,32H,5-7,10,12-14H2,1-4H3/t15-,17+,18+,20+,21+,24+,25+,26+,27+/m1/s1

InChI Key

WVSXUIDOQJEBLB-MSIMIBAWSA-N

Isomeric SMILES

CCCCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)CO

Canonical SMILES

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CO

Origin of Product

United States

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